molecular formula C23H31N5O5 B10937117 ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10937117
M. Wt: 457.5 g/mol
InChI Key: ZZIBRMJZRSBHOJ-UHFFFAOYSA-N
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Description

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-({METHYL[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, pyrazole, and pyrimidine

Preparation Methods

The synthesis of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-({METHYL[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. The synthetic routes typically involve the use of reagents such as ethyl acetoacetate, methoxybenzaldehyde, and pyrazole derivatives. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-({METHYL[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-({METHYL[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with similar compounds such as:

    Dabigatran Etexilate: A related compound with a similar structure but different functional groups and biological activities.

    Imidazoles: Compounds with a similar heterocyclic structure but different substituents and applications.

The uniqueness of ETHYL 4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-6-({METHYL[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]AMINO}METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and the resulting properties and applications.

Properties

Molecular Formula

C23H31N5O5

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[4-methoxy-3-(methoxymethyl)phenyl]-6-[[methyl-[(2-methylpyrazol-3-yl)methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H31N5O5/c1-6-33-22(29)20-18(13-27(2)12-17-9-10-24-28(17)3)25-23(30)26-21(20)15-7-8-19(32-5)16(11-15)14-31-4/h7-11,21H,6,12-14H2,1-5H3,(H2,25,26,30)

InChI Key

ZZIBRMJZRSBHOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CN(C)CC3=CC=NN3C

Origin of Product

United States

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